N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide
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Overview
Description
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a phenylcarbonyl group, and a pyridin-2-ylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method involves the use of O-acyl oximes and α-amino ketones as starting materials, which undergo oxidative dehydrogenation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N'-(4-benzamido-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)pentanediamide |
InChI |
InChI=1S/C26H28N4O5/c1-34-22-16-21(30-26(33)18-9-4-3-5-10-18)23(35-2)15-20(22)29-25(32)13-8-12-24(31)28-17-19-11-6-7-14-27-19/h3-7,9-11,14-16H,8,12-13,17H2,1-2H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
ZRJMIYNLAYRFMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)NCC2=CC=CC=N2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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